molecular formula C21H22N2O5 B252867 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

货号 B252867
分子量: 382.4 g/mol
InChI 键: MRBTUOWPDXMCSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a synthetic compound that belongs to the family of indolinone-based tyrosine kinase inhibitors. It was first discovered by scientists at Sugen Inc. in 1999 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

作用机制

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting the activity of Src family kinases, which are known to play a critical role in cancer cell growth and proliferation. Src kinases are involved in several signaling pathways that regulate cell proliferation, survival, migration, and invasion. By inhibiting the activity of Src kinases, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can block these signaling pathways and inhibit cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the activity of several other kinases, including Abl, Lck, and Lyn, which are involved in various cellular processes. 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

实验室实验的优点和局限性

One of the main advantages of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its specificity for Src family kinases. Unlike other tyrosine kinase inhibitors, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one does not inhibit the activity of other kinases such as EGFR or VEGFR. This specificity makes it an attractive candidate for cancer treatment. However, one of the limitations of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can make it difficult to use in some lab experiments.

未来方向

There are several future directions for research on 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective Src inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one treatment. Additionally, the combination of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one with other anticancer agents is an area of active research, as it may enhance its anticancer effects.

合成方法

The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that begins with the reaction of 2-bromo-4'-methoxyacetophenone with morpholine to form 2-(4-morpholinyl)-4'-methoxyacetophenone. This intermediate is then reacted with 2-nitrobenzaldehyde to form 3-(2-bromoacetyl)-4'-methoxy-2-nitroacetophenone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by cyclization to form 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.

科学研究应用

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including Src, Fyn, and Yes, which are known to play a critical role in cancer cell growth and proliferation. In preclinical studies, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.

属性

产品名称

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

分子式

C21H22N2O5

分子量

382.4 g/mol

IUPAC 名称

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C21H22N2O5/c24-18-8-4-1-5-15(18)19(25)13-21(27)16-6-2-3-7-17(16)23(20(21)26)14-22-9-11-28-12-10-22/h1-8,24,27H,9-14H2

InChI 键

MRBTUOWPDXMCSA-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

规范 SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。